molecular formula C6H14ClN3O B1448354 1-(2-Aminoethyl)-1,3-diazinan-2-one hydrochloride CAS No. 1803591-55-0

1-(2-Aminoethyl)-1,3-diazinan-2-one hydrochloride

Cat. No.: B1448354
CAS No.: 1803591-55-0
M. Wt: 179.65 g/mol
InChI Key: SNRHTSLZYGMWEF-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-1,3-diazinan-2-one hydrochloride is a chemical compound that belongs to the class of imidazoline derivatives It is characterized by the presence of a diazinane ring, which is a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-1,3-diazinan-2-one hydrochloride typically involves the reaction of 1,3-diazinan-2-one with 2-aminoethyl chloride hydrochloride under controlled conditions. The reaction is usually carried out in an aqueous medium with the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pH, and concentration can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)-1,3-diazinan-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Various nucleophiles, aqueous or organic solvents, controlled temperature.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted diazinane derivatives.

Scientific Research Applications

1-(2-Aminoethyl)-1,3-diazinan-2-one hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals, surfactants, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-1,3-diazinan-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(2-Aminoethyl)maleimide hydrochloride
  • N-(2-Hydroxyethyl)maleimide
  • N-(2-Aminoethyl)maleimide trifluoroacetate salt

Comparison: 1-(2-Aminoethyl)-1,3-diazinan-2-one hydrochloride is unique due to its diazinane ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. For instance, while 1-(2-Aminoethyl)maleimide hydrochloride also contains an aminoethyl group, its maleimide ring structure results in different reactivity and applications. The diazinane ring in this compound provides additional stability and versatility in various chemical reactions and applications.

Properties

IUPAC Name

1-(2-aminoethyl)-1,3-diazinan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O.ClH/c7-2-5-9-4-1-3-8-6(9)10;/h1-5,7H2,(H,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRHTSLZYGMWEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N(C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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